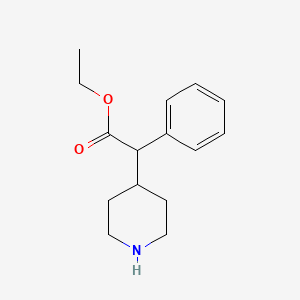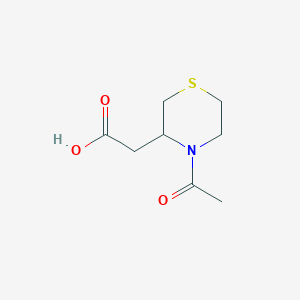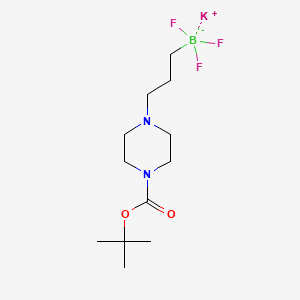
Potassium (3-(4-(tert-butoxycarbonyl)piperazin-1-yl)propyl)trifluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium (3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}propyl)trifluoroboranuide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a tert-butoxycarbonyl group and a trifluoroborate moiety. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of potassium (3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}propyl)trifluoroboranuide typically involves the reaction of tert-butyl piperazine with a suitable boron-containing reagent. One common method is the reaction of tert-butyl piperazine with potassium trifluoroborate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes often incorporate rigorous quality control measures to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Potassium (3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}propyl)trifluoroboranuide can undergo various types of chemical reactions, including:
Substitution Reactions: The trifluoroborate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes or other unsaturated compounds.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases such as potassium tert-butoxide, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions may yield various substituted piperazine derivatives, while oxidation reactions can produce oxidized boron-containing compounds.
Aplicaciones Científicas De Investigación
Potassium (3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}propyl)trifluoroboranuide has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: It is employed in the study of boron-based drugs and their interactions with biological systems.
Medicine: The compound is investigated for its potential use in boron neutron capture therapy (BNCT), a type of cancer treatment.
Industry: It is used in the development of new materials and catalysts for various industrial processes.
Mecanismo De Acción
The mechanism of action of potassium (3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}propyl)trifluoroboranuide involves its interaction with specific molecular targets. The trifluoroborate group can form stable complexes with various metal ions, which can influence the compound’s reactivity and biological activity. Additionally, the piperazine ring can interact with biological receptors, potentially modulating their activity. The exact pathways and targets involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- Potassium (3-azido-5-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}phenyl)methyl]trifluoroboranuide
- Potassium (4-((4-(tert-butoxycarbonyl)piperazin-1-yl)methyl)phenyl)trifluoroborate
Uniqueness
Potassium (3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}propyl)trifluoroboranuide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C12H23BF3KN2O2 |
|---|---|
Peso molecular |
334.23 g/mol |
Nombre IUPAC |
potassium;trifluoro-[3-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]propyl]boranuide |
InChI |
InChI=1S/C12H23BF3N2O2.K/c1-12(2,3)20-11(19)18-9-7-17(8-10-18)6-4-5-13(14,15)16;/h4-10H2,1-3H3;/q-1;+1 |
Clave InChI |
TUBMYKHRMRAUBX-UHFFFAOYSA-N |
SMILES canónico |
[B-](CCCN1CCN(CC1)C(=O)OC(C)(C)C)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


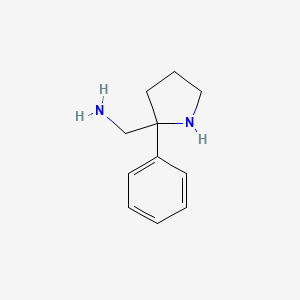

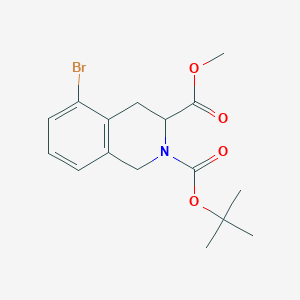
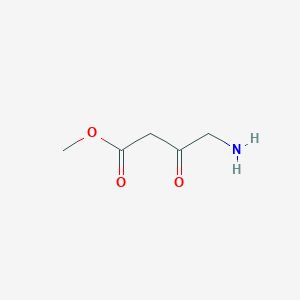

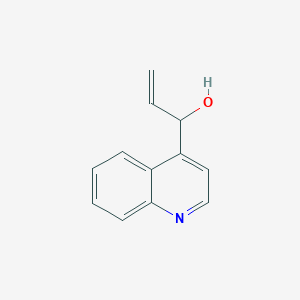


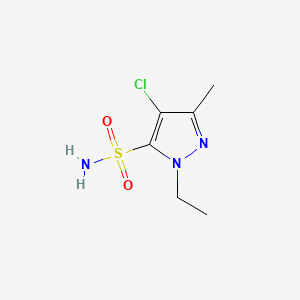
![Methyl 3-hydroxy-5-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate](/img/structure/B13500777.png)
![2-[1-(Methylamino)cyclopropyl]phenol](/img/structure/B13500783.png)
